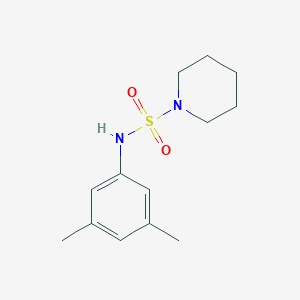

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

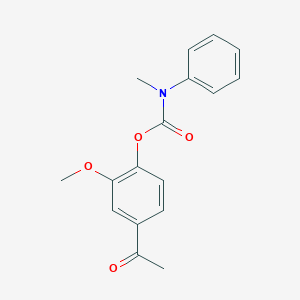

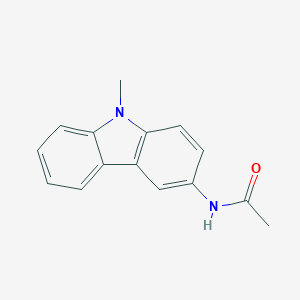

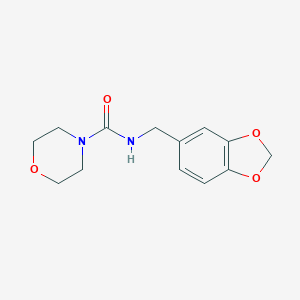

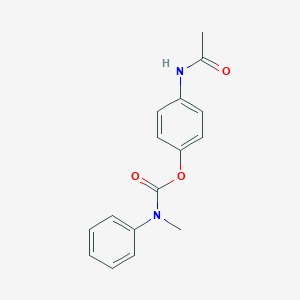

“N-(3,5-dimethylphenyl)piperidine-1-sulfonamide” is a chemical compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also includes a sulfonamide group, which is often found in antibiotics, and a dimethylphenyl group, which is a common component in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonamide group, and a 3,5-dimethylphenyl group . The exact three-dimensional structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the piperidine ring, the sulfonamide group, and the 3,5-dimethylphenyl group . These groups could potentially undergo a variety of organic reactions .Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activity

Research indicates that derivatives of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide exhibit significant antibacterial, antifungal, and anthelmintic activities. A study highlighted the synthesis and biological screening of benzyl and sulfonyl derivatives, showcasing their potential in treating infections and as agents for latent fingerprint analysis due to their stickiness and finger rhythm without dense dust, suggesting applications in forensic science (Khan et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been synthesized to act as inhibitors against various enzymes, showing promising results in the treatment of diseases like Alzheimer's through the inhibition of acetylcholinesterase (AChE). Such compounds, including those with piperidine moieties, are potential leads for developing effective therapeutics (Girisha et al., 2009).

Anticancer Potential

Derivatives have also been investigated for their anticancer activities, particularly through the inhibition of carbonic anhydrases, which are therapeutic targets for tumor growth and metastasis. Studies on sulfonamide and sulfamate derivatives demonstrate significant potential in anticancer treatments, with some compounds showing activity against a range of cancer cell lines, including leukemia, melanoma, glioblastoma, and breast cancer (Congiu et al., 2015).

Antioxidant and Photostability Studies

Photostability and photodegradation studies of sulfonamide-based drugs, including those with piperidine moieties, reveal the importance of understanding light-induced transformations for maintaining drug efficacy and safety. Such research is crucial for developing storage and usage guidelines to prevent drug-induced photosensitivity in users (Gupta et al., 2022).

Molecular Structure and Chemical Synthesis

The molecular structure and chemical synthesis of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide derivatives are extensively studied to explore their biological applications and understand their interactions at the molecular level. Structural elucidation using techniques like X-ray diffraction confirms the geometric configuration, supporting the development of compounds with specific biological activities (Naveen et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(3,5-dimethylphenyl)piperidine-1-sulfonamide is the human FKBP12 protein . This protein is expressed in Escherichia coli BL21(DE3) and plays a crucial role in protein-protein interactions .

Mode of Action

The compound binds to the FKBP12 protein with a certain affinity

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-8-12(2)10-13(9-11)14-18(16,17)15-6-4-3-5-7-15/h8-10,14H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOZHNHYOJHVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)piperidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B497017.png)